molecular formula C10H17FN4O B2849427 4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide CAS No. 2101198-71-2

4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2849427
CAS No.: 2101198-71-2
M. Wt: 228.271
InChI Key: YNFHSNCZCADFIK-UHFFFAOYSA-N
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Description

4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c1-7(2)5-13-10(16)9-8(12)6-14-15(9)4-3-11/h6-7H,3-5,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFHSNCZCADFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the isobutyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative is reacted with an isobutyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be used in the study of enzyme inhibition or receptor binding.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2-fluoroethyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the isobutyl group, which can influence its hydrophobicity and overall molecular interactions

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